3-(Furan-2-yl)aniline
Overview
Description
3-(Furan-2-yl)aniline is an organic compound that belongs to the class of aromatic amines It consists of an aniline moiety substituted at the third position with a furan ring
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological properties . They have been employed as medicines in a variety of disease areas .
Mode of Action
Furan derivatives are known to interact with various targets, leading to changes in cellular processes . For instance, in the realm of medicinal chemistry, furan derivatives have taken on a special position due to their remarkable therapeutic efficacy .
Biochemical Pathways
Furan derivatives are known to influence a variety of biochemical pathways, contributing to their diverse biological activities .
Pharmacokinetics
The compound is predicted to have high gi absorption and is bbb permeant .
Result of Action
Furan derivatives are known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Biochemical Analysis
Cellular Effects
Aniline compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s known that aniline compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
A study has shown that furan derivatives exhibit a wide range of biological activities
Metabolic Pathways
Furan derivatives have been shown to be involved in various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)aniline can be achieved through several methods One common approach involves the reaction of 2-furylboronic acid with 3-bromoaniline in the presence of a palladium catalyst, such as palladium acetate, and a base like potassium carbonate
Another method involves the direct amination of 2-furyl halides with aniline derivatives under suitable conditions. For example, 2-furyl chloride can be reacted with 3-aminoaniline in the presence of a base such as sodium hydride or potassium tert-butoxide to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced catalytic systems can further enhance the scalability and cost-effectiveness of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives under the influence of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various substituents. For example, nitration with nitric acid and sulfuric acid can introduce a nitro group onto the aniline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nitric acid, sulfuric acid, halogenating agents.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Nitroaniline derivatives, halogenated anilines.
Scientific Research Applications
3-(Furan-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)aniline: Similar structure but with the furan ring attached at the second position of the aniline.
4-(Furan-2-yl)aniline: The furan ring is attached at the fourth position of the aniline.
3-(Thiophen-2-yl)aniline: Similar structure with a thiophene ring instead of a furan ring.
Uniqueness
3-(Furan-2-yl)aniline is unique due to the specific positioning of the furan ring, which can influence its reactivity and interaction with other molecules. The presence of both the furan and aniline moieties allows for a diverse range of chemical modifications and applications, making it a versatile compound in organic synthesis and research.
Properties
IUPAC Name |
3-(furan-2-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1-7H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNKACMTMZYMNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400097 | |
Record name | 3-(furan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102269-42-1 | |
Record name | 3-(furan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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